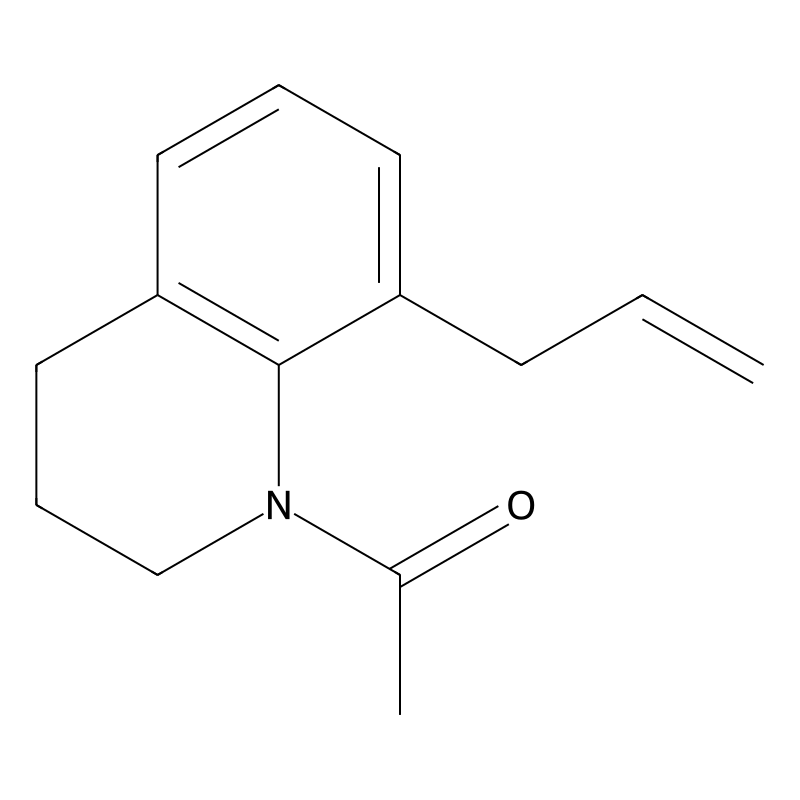

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₇NO and a molecular weight of 215.29 g/mol. This compound features a tetrahydroquinoline core, which is characterized by a bicyclic structure containing a nitrogen atom. The acetyl group at the first position and the allyl group at the eighth position contribute to its unique reactivity and potential biological activity. Its IUPAC name is 1-(8-prop-2-enyl-3,4-dihydro-2H-quinolin-1-yl)ethanone, and it is primarily utilized in research settings as a precursor for synthesizing other quinoline derivatives .

The compound exhibits a diverse reactivity profile. One notable reaction involves its interaction with acetic anhydride, where it acts as a minor product in the synthesis of various substituted quinolines . The presence of both the acetyl and allyl groups allows for potential electrophilic substitutions and cyclization reactions, which can lead to the formation of more complex molecular architectures.

Several synthetic pathways are available for producing 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline:

- Pictet-Spengler Reaction: This method involves the condensation of an amino compound with an aldehyde or ketone to form the tetrahydroquinoline structure. The acetylation can be achieved through subsequent reaction with acetic anhydride.

- Bischler-Napieralski Cyclization: This approach typically involves the reaction of an N-acyl derivative with a suitable reagent to form the tetrahydroquinoline core .

- Multi-Step Synthesis: A common strategy includes using starting materials such as substituted phenylacetic acids or amines, followed by cyclization and functional group transformations to yield the target compound .

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline serves as a versatile intermediate in medicinal chemistry for synthesizing various biologically active compounds. Its derivatives may find applications in drug development targeting neurological disorders due to their potential neuroprotective properties. Additionally, it can be utilized in organic synthesis as a building block for creating more complex molecular structures.

Several compounds share structural similarities with 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Acetyl-6-methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 6 | Exhibits different biological activity profiles |

| 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 1 | Potentially different reactivity due to methyl substitution |

| 3-Acetyl-8-methyl-1,2-dihydroquinoline | Methyl group at position 8 | May show distinct pharmacological properties |

These compounds highlight the diversity within the tetrahydroquinoline class and underscore the unique positioning of substituents that can significantly influence their chemical behavior and biological activity.

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and solid-state organization of organic compounds. While specific single-crystal X-ray diffraction data for 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline are not currently available in the literature, extensive crystallographic studies of structurally related tetrahydroquinoline derivatives provide valuable insights into the expected structural parameters and packing arrangements [1] [2] [3].

The crystallographic data compiled from related tetrahydroquinoline compounds reveal consistent structural features characteristic of this heterocyclic system. Substituted tetrahydroquinolines typically crystallize in monoclinic or orthorhombic crystal systems, with space groups such as P21/n, Fdd2, P212121, and Pbca being most commonly observed [1] [3] [4]. The heterocyclic portion of the tetrahydroquinoline unit consistently adopts a planar configuration, while the cyclohexene ring demonstrates conformational flexibility, most commonly adopting half-chair or twist-boat conformations [2] [5].

Structural Parameters of Related Compounds

Analysis of crystallographic data from structurally analogous compounds provides the following unit cell parameters and structural characteristics:

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| N-(α-Chloroacetyl)-6-methoxy-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)quinoline] | Monoclinic | P21/n | a = 14.471(3) Å, b = 9.600(4) Å, c = 11.948(3) Å, β = 93.21(2)° |

| N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Orthorhombic | Fdd2 | a = 33.053(7) Å, b = 41.558(9) Å, c = 5.841(1) Å |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Orthorhombic | Pbca | a = 7.985(2) Å, b = 10.583(4) Å, c = 19.79(5) Å |

Molecular Geometry and Conformation

The tetrahydroquinoline core structure exhibits characteristic geometric features that are consistent across various derivatives. The benzene ring portion maintains planarity with typical aromatic carbon-carbon bond lengths ranging from 1.38 to 1.42 Å [2] [6]. The saturated cyclohexene ring adopts non-planar conformations to minimize steric strain, with the most favorable being the half-chair conformation where the nitrogen atom and adjacent carbon atoms are positioned out of the plane formed by the remaining ring carbons [5].

In the context of 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline, the presence of both acetyl and allyl substituents would be expected to influence the overall molecular geometry. The acetyl group attached to the nitrogen atom would likely adopt a planar configuration to maximize conjugation with the nitrogen lone pair, while the allyl substituent at the 8-position would introduce additional conformational flexibility [7].

Intermolecular Interactions and Crystal Packing

Crystallographic studies of related tetrahydroquinoline derivatives reveal characteristic intermolecular interaction patterns that stabilize the crystal lattice. These compounds commonly exhibit π-π stacking interactions between aromatic rings, with typical interplanar distances ranging from 3.3 to 3.7 Å [2] [8]. Additionally, C-H···π interactions and weak van der Waals forces contribute to the overall crystal stability.

The presence of the acetyl carbonyl group in 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline would be expected to participate in weak C-H···O hydrogen bonding interactions, potentially forming chains or layers in the crystal structure. The allyl substituent could contribute to the crystal packing through additional van der Waals interactions and possible C-H···π contacts with neighboring aromatic rings [2].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, conformational dynamics, and electronic environment of 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline. The NMR spectroscopic analysis encompasses both proton (¹H NMR) and carbon-13 (¹³C NMR) experiments, which collectively provide comprehensive structural characterization [9] [10] [11].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline would be expected to display characteristic resonance patterns consistent with related tetrahydroquinoline derivatives. Based on comprehensive analysis of structurally similar compounds, the following chemical shift regions and multiplicities are anticipated [9] [10] [12]:

Aromatic Region (6.5-8.0 ppm):

The aromatic protons of the quinoline ring system would appear as a complex multiplet pattern in the region between 6.8 and 7.5 ppm. The H-5, H-6, and H-7 protons would be expected to exhibit chemical shifts between 6.9 and 7.4 ppm, appearing as overlapping doublets and triplets due to ortho and meta coupling interactions [10] [11].

Allyl Group Signals (5.0-6.0 ppm and 3.0-3.5 ppm):

The terminal vinyl proton of the allyl substituent would appear as a complex multiplet around 5.8-6.0 ppm, while the terminal vinyl protons would resonate at approximately 5.1-5.3 ppm as a doublet of doublets. The allyl methylene protons would be observed around 3.2-3.5 ppm as a doublet [13] [14].

Acetyl Methyl Group (2.0-2.5 ppm):

The acetyl methyl protons would appear as a characteristic singlet around 2.1-2.3 ppm, with the exact chemical shift depending on the conformational preference and electronic effects of the quinoline system [13] [15].

Aliphatic Methylene Protons (1.5-3.0 ppm):

The cyclohexene ring methylene protons would appear as complex multiplets in the aliphatic region. The N-CH₂ protons would be observed around 2.8-3.2 ppm, while the remaining methylene groups would resonate between 1.8 and 2.6 ppm [10] [11].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic environment of each carbon atom in the molecule. Based on analysis of related tetrahydroquinoline compounds, the following chemical shift assignments are expected [9] [10] [11]:

Carbonyl Carbon:

The acetyl carbonyl carbon would appear as a characteristic signal around 170-175 ppm, consistent with amide carbonyls in similar heterocyclic systems [13] [15].

Aromatic Carbons:

The quinoline aromatic carbons would exhibit chemical shifts in the range of 115-145 ppm, with the carbon atoms adjacent to nitrogen typically appearing at higher field due to the electron-donating effect of nitrogen [10] [11].

Allyl Carbons:

The terminal vinyl carbon would resonate around 115-120 ppm, the internal vinyl carbon around 135-140 ppm, and the allyl methylene carbon around 35-40 ppm [13] [14].

Aliphatic Carbons:

The cyclohexene ring carbons would appear between 20 and 35 ppm, with the exact chemical shifts depending on their proximity to the nitrogen atom and aromatic ring [10] [11].

Acetyl Methyl Carbon:

The acetyl methyl carbon would be observed around 20-25 ppm, appearing as a distinct signal in the aliphatic region [13] [15].

Conformational Analysis by NMR

NMR spectroscopy provides valuable insights into the conformational preferences and dynamic behavior of 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline. Variable temperature NMR studies could reveal information about restricted rotation around the N-acetyl bond and conformational interconversion of the cyclohexene ring [16] [17].

The coupling constants observed in the ¹H NMR spectrum would provide information about the preferred conformations. Vicinal coupling constants between adjacent protons on the cyclohexene ring would indicate whether the ring adopts a chair, boat, or intermediate conformation [16] [17].

Infrared Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline and their electronic environments. The IR spectrum reveals characteristic vibrational frequencies that can be used for structural identification and purity assessment [18] [13] [19].

Carbonyl Stretching Vibrations

The most prominent feature in the IR spectrum would be the acetyl carbonyl stretching vibration. Based on analysis of related N-acetyl tetrahydroquinoline derivatives, this absorption would be expected to appear in the range of 1650-1680 cm⁻¹ [13] [19]. The exact frequency would depend on the degree of conjugation between the carbonyl group and the nitrogen atom, as well as any intramolecular or intermolecular hydrogen bonding interactions.

N-acetyl tetrahydroquinoline compounds typically exhibit carbonyl stretching frequencies around:

- 1660-1675 cm⁻¹: Strong, sharp absorption characteristic of tertiary amide C=O stretch

- The position within this range depends on electronic effects and conformational preferences [13] [19]

Aromatic Carbon-Carbon Stretching Vibrations

The quinoline aromatic ring system would exhibit multiple C=C stretching vibrations in the region between 1450 and 1600 cm⁻¹. These absorptions would appear as medium to strong bands and are characteristic of substituted quinoline derivatives [18] [20] [21]:

- 1580-1600 cm⁻¹: Aromatic C=C stretching vibrations

- 1480-1520 cm⁻¹: Additional aromatic skeletal vibrations

- 1450-1480 cm⁻¹: Aromatic C=C stretching and in-plane bending modes [21] [22]

Allyl Group Vibrations

The allyl substituent would contribute several characteristic absorptions to the IR spectrum:

C=C Stretching:

- 1640-1660 cm⁻¹: Terminal alkene C=C stretching vibration, appearing as a medium intensity band [20]

C-H Stretching:

- 3050-3100 cm⁻¹: Vinyl C-H stretching vibrations

- 2920-2980 cm⁻¹: Allylic methylene C-H stretching vibrations [20]

C-H Bending:

- 990-1000 cm⁻¹: Terminal vinyl C-H out-of-plane bending

- 910-920 cm⁻¹: Terminal vinyl C-H out-of-plane bending [13] [20]

Aliphatic C-H Vibrations

The cyclohexene ring and acetyl methyl group would contribute characteristic aliphatic C-H vibrations:

- 2850-2950 cm⁻¹: Aliphatic C-H stretching vibrations from methylene and methyl groups

- 1350-1450 cm⁻¹: C-H bending vibrations and methyl deformation modes [18] [20]

Nitrogen-Carbon Stretching and Ring Vibrations

The tetrahydroquinoline ring system would exhibit characteristic vibrations associated with the C-N bonds and ring deformation modes:

- 1200-1350 cm⁻¹: C-N stretching vibrations

- 750-850 cm⁻¹: Aromatic C-H out-of-plane bending vibrations characteristic of substituted quinolines [18] [21]

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and characteristic fragmentation pathways of 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline. Understanding these fragmentation patterns is essential for structural identification and purity assessment [23] [24] [25].

Molecular Ion Peak

The molecular ion peak for 1-acetyl-8-allyl-1,2,3,4-tetrahydroquinoline would appear at m/z 215, corresponding to the molecular formula C₁₄H₁₇NO with a molecular weight of 215.296 g/mol [7] [26]. The molecular ion peak intensity would depend on the ionization method and instrument conditions, with electron ionization typically producing moderate intensity molecular ion peaks for this class of compounds [23] [24].

Primary Fragmentation Pathways

Based on extensive studies of tetrahydroquinoline fragmentation patterns, several characteristic fragmentation pathways would be expected [23] [24] [27]:

Acetyl Group Loss:

- m/z 172 [M-43]⁺: Loss of acetyl group (CH₃CO) would be a prominent fragmentation pathway, resulting from cleavage of the N-CO bond. This fragmentation would regenerate the basic tetrahydroquinoline structure [23] [24].

Allyl Group Loss:

- m/z 174 [M-41]⁺: Loss of the allyl group (C₃H₅) through cleavage at the benzylic position would be expected, forming a stabilized aromatic radical cation [23] [24].

Combined Losses:

- m/z 131 [M-84]⁺: Sequential loss of both acetyl and allyl groups would produce a fragment corresponding to the basic tetrahydroquinoline core structure [23] [27].

Secondary Fragmentation Patterns

Secondary fragmentation of the primary fragment ions would produce additional characteristic peaks:

Tetrahydroquinoline Core Fragmentation:

Following the established fragmentation patterns for 1,2,3,4-tetrahydroquinoline, the following secondary fragments would be expected [23] [24] [27]:

- [M-1]⁺: Loss of hydrogen radical

- [M-15]⁺: Loss of methyl radical through rearrangement processes

- [M-16]⁺: Loss of oxygen or methane through complex rearrangement mechanisms

- Base peak around m/z 104: Corresponding to loss of CHO from the quinoline system [23] [24]

Mechanistic Considerations

The fragmentation mechanisms would involve several competing pathways:

α-Cleavage:

Cleavage adjacent to the nitrogen atom would be favored due to the stabilization provided by the nitrogen lone pair electrons [23] [25].

Benzylic Cleavage:

The allyl substituent at the 8-position would undergo preferential cleavage at the benzylic position, forming a resonance-stabilized carbocation [23] [24].

Ring Contraction and Expansion:

Complex rearrangement processes involving ring contraction and expansion would contribute to the formation of lower mass fragments, consistent with established mechanisms for quinoline derivatives [23] [27].

Diagnostic Fragment Ions

Several fragment ions would serve as diagnostic markers for structural identification: